An In-Depth Technical Guide to the Chemical Properties of 3-Methylphenethyl Alcohol
An In-Depth Technical Guide to the Chemical Properties of 3-Methylphenethyl Alcohol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methylphenethyl alcohol (CAS No. 1875-89-4), a significant aryl alkyl alcohol used in research and industry.[1] Primarily targeting researchers, chemists, and professionals in drug development and fragrance science, this document consolidates critical data on its physical characteristics, spectroscopic profile, chemical reactivity, and safe handling procedures. Methodologies for its synthesis and purification are detailed, offering field-proven insights into experimental design and execution. The guide aims to serve as an authoritative resource, grounded in established chemical principles and supported by scientific literature.
Introduction and Molecular Overview
3-Methylphenethyl alcohol, systematically named 2-(3-methylphenyl)ethanol, is a primary alcohol belonging to the structural class of aryl alkyl alcohols.[1] It is a constitutional isomer of other methyl-substituted phenethyl alcohols, such as those with the methyl group at the ortho- (2-) or para- (4-) positions of the benzene ring. Its structure, comprising a phenethyl backbone with a methyl substituent at the meta-position of the aromatic ring, imparts a unique combination of aromatic and aliphatic characteristics.
This compound is a colorless liquid at ambient temperature and is noted for its pleasant floral, rose-like fragrance, which has led to its common use as a fragrance ingredient.[2] Beyond its olfactory properties, its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research.[3]
Chemical Identity and Structure
The fundamental identifiers and structural details of 3-Methylphenethyl alcohol are crucial for regulatory compliance, data retrieval, and experimental design.
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IUPAC Name: 2-(3-methylphenyl)ethanol
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Synonyms: 3-Methylbenzeneethanol, m-Tolylethanol[2]
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CAS Number: 1875-89-4[4]
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Molecular Formula: C₉H₁₂O[5]
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Molecular Weight: 136.19 g/mol [5]
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Chemical Structure:
Caption: 2D structure of 3-Methylphenethyl alcohol.
Physicochemical Properties
The physical properties of a compound are foundational to its handling, purification, and application. The data presented here are compiled from verified supplier technical data sheets.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to almost colorless liquid | [2] |
| Boiling Point | 242-243 °C (lit.) | [4] |
| Density | 1.002 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n₂₀/D) | 1.529 (lit.) | [4] |
| Flash Point | 109.0 °C (228.2 °F) - closed cup | [1] |
| pKa | 14.97 ± 0.10 (Predicted) | [2] |
| LogP | 2.055 (Estimated) | [2] |
Solubility Profile
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Miscible: Ethanol, Diethyl ether, Acetone, Chloroform, Ethyl acetate, Toluene.[6]
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Slightly Soluble: Water. The parent compound, phenethyl alcohol, has a solubility of 2 mL per 100 mL of water, and a similar low solubility is expected for the 3-methyl derivative.
Synthesis and Purification
The synthesis of 3-Methylphenethyl alcohol can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, required scale, and desired purity. Two robust methods are the reduction of a corresponding carboxylic acid derivative and the Grignard reaction.
Synthesis via Reduction of 3-Methylphenylacetic Acid
A reliable and common laboratory-scale synthesis involves the reduction of 3-methylphenylacetic acid or its corresponding ester. Carboxylic acids are readily reduced by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). This method is highly efficient and generally provides good yields.
Reaction Scheme: 3-Methylphenylacetic Acid → (LiAlH₄, THF; then H₃O⁺) → 3-Methylphenethyl alcohol
Caption: Workflow for the synthesis of 3-Methylphenethyl alcohol via reduction.
Experimental Protocol (Representative):
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Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of Lithium Aluminum Hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
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Addition: A solution of methyl 3-methylphenylacetate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride and the ester.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. Progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath. Trustworthiness: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the workup.
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Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄).
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Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 3-Methylphenethyl alcohol.[7]
Synthesis via Grignard Reaction
An alternative and versatile approach is the reaction of a Grignard reagent with an epoxide. Specifically, the reaction of 3-methylphenylmagnesium bromide with ethylene oxide provides a direct route to the desired alcohol.[8]
Reaction Scheme: 3-Bromotoluene → (Mg, Et₂O) → 3-Methylphenylmagnesium Bromide → (1. Ethylene Oxide; 2. H₃O⁺) → 3-Methylphenethyl alcohol
Experimental Protocol (Representative):
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Grignard Formation: Magnesium turnings are activated in a dry, inert-atmosphere flask. A solution of 3-bromotoluene in anhydrous diethyl ether is added to initiate the formation of 3-methylphenylmagnesium bromide.[9]
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Reaction with Epoxide: The Grignard solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly. The reaction is then stirred at room temperature until completion. Causality: Ethylene oxide is a gas at room temperature; pre-dissolving it and maintaining a low reaction temperature is essential for safety and control.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction & Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by vacuum distillation.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. The expected spectroscopic data for 3-Methylphenethyl alcohol are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals for the aromatic, ethyl, and methyl protons. Based on literature data, the following shifts (in ppm, relative to TMS) in a CDCl₃ solvent are expected:[10]
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~7.20-6.99 (m, 4H): A complex multiplet corresponding to the four protons on the disubstituted aromatic ring.
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~3.79 (t, 2H): A triplet corresponding to the two protons of the methylene group attached to the hydroxyl (-CH₂OH). The triplet splitting arises from coupling to the adjacent benzylic methylene group.
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~2.80 (t, 2H): A triplet corresponding to the two benzylic protons (Ar-CH₂-). This signal is also a triplet due to coupling with the adjacent hydroxyl-bearing methylene group.
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~2.32 (s, 3H): A singlet for the three protons of the methyl group (-CH₃) on the aromatic ring.
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~1.80 (s, 1H): A broad singlet corresponding to the hydroxyl proton (-OH). The chemical shift of this peak is variable and depends on concentration and temperature.
¹³C NMR (Carbon-13 NMR): While a published spectrum for 3-methylphenethyl alcohol is not readily available, the chemical shifts can be reliably predicted based on established increments and comparison with similar structures like 3-methylbenzyl alcohol.[11][12]
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~138 ppm (C): Quaternary carbon of the aromatic ring attached to the ethyl group.
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~137 ppm (C): Quaternary carbon of the aromatic ring attached to the methyl group.
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~129-125 ppm (CH): Signals for the four CH carbons of the aromatic ring.
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~63 ppm (CH₂): The carbon of the methylene group attached to the hydroxyl group (-CH₂OH), deshielded by the electronegative oxygen.[13]
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~39 ppm (CH₂): The benzylic carbon (Ar-CH₂-).
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~21 ppm (CH₃): The carbon of the methyl group attached to the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
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~3350 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol.
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~3100-3000 cm⁻¹ (medium): C-H stretching vibrations for the sp²-hybridized carbons of the aromatic ring.
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~2950-2850 cm⁻¹ (medium-strong): C-H stretching vibrations for the sp³-hybridized carbons of the ethyl and methyl groups.
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~1600 & ~1490 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
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~1050 cm⁻¹ (strong): Strong absorption from the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is a destructive technique that provides information on the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular weight of the compound. The intensity of this peak for primary alcohols can be weak.[1]
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Key Fragmentation Pathways:
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Alpha-Cleavage: The most characteristic fragmentation for primary alcohols is the cleavage of the bond between the alpha and beta carbons (the ArCH₂–CH₂OH bond). This would result in the loss of a 3-methylbenzyl radical to form a highly stable, resonance-stabilized cation at m/z = 31 ([CH₂OH]⁺). This is often the base peak.
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Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring is also highly favorable, leading to the formation of a tropylium-type cation. This would result in a prominent peak at m/z = 105 ([C₈H₉]⁺) after loss of the CH₂OH radical.
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Dehydration: A loss of a water molecule (18 amu) from the molecular ion can occur, leading to a peak at m/z = 118 ([M-18]⁺).[14]
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Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Chemical Reactivity and Applications
The reactivity of 3-Methylphenethyl alcohol is primarily dictated by its primary hydroxyl group, with secondary influences from the aromatic ring. It serves as a versatile building block for various chemical transformations.
Oxidation
As a primary alcohol, it can be selectively oxidized to either the corresponding aldehyde (3-methylphenylacetaldehyde) or the carboxylic acid (3-methylphenylacetic acid), depending on the choice of oxidizing agent.
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To Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) in dichloromethane (CH₂Cl₂) are effective for stopping the oxidation at the aldehyde stage.
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To Carboxylic Acid: Strong oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will fully oxidize the primary alcohol to the carboxylic acid.
A study on the kinetics of oxidation for substituted phenethyl alcohols showed that electron-releasing groups (like the -CH₃ group) on the benzene ring increase the rate of oxidation compared to the unsubstituted parent compound.[3]
Esterification
3-Methylphenethyl alcohol readily undergoes Fischer esterification with carboxylic acids in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the corresponding esters.[7] These esters often possess unique and valuable fragrance profiles.
Reaction: R-COOH + 3-Me-Ar-CH₂CH₂OH ⇌ (H⁺) ⇌ R-COO-CH₂CH₂-Ar-3-Me + H₂O
This reaction is reversible, and yields can be maximized by removing water as it is formed, typically through azeotropic distillation with a Dean-Stark apparatus.
Conversion to Alkyl Halides
The hydroxyl group is a poor leaving group but can be converted to a good leaving group for nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively converts the alcohol to the corresponding 2-(3-methylphenyl)ethyl chloride or bromide, respectively.[14] These halides are valuable synthetic intermediates.
Safety, Handling, and Toxicology
Safety and Handling
3-Methylphenethyl alcohol is classified as a combustible liquid and should be handled with appropriate care.[1]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]
Toxicology and Metabolism
The toxicological profile of 3-methylphenethyl alcohol is not extensively documented independently. However, it is expected to follow the metabolic pathway of the parent compound, phenethyl alcohol. This pathway involves oxidation, catalyzed by alcohol dehydrogenase, to the corresponding aldehyde (3-methylphenylacetaldehyde), which is then further oxidized by aldehyde dehydrogenase to 3-methylphenylacetic acid.[15] This acid can then be conjugated and excreted. High doses may cause skin and eye irritation.[16] Generally, aryl alkyl alcohols have low acute toxicity.[12][17]
Conclusion
3-Methylphenethyl alcohol is a well-characterized compound with established physical and chemical properties. Its synthesis is achievable through standard laboratory procedures, and its structure can be unequivocally confirmed using a combination of NMR, IR, and MS techniques. The reactivity of its primary hydroxyl group makes it a useful precursor for the synthesis of various aldehydes, carboxylic acids, esters, and halides, underscoring its importance in synthetic organic chemistry, particularly in the fields of fragrance and pharmaceuticals. Proper adherence to safety protocols is essential when handling this combustible liquid. This guide serves as a foundational resource for scientists and researchers working with this versatile chemical.
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